1-((Diethylamino)methyl)propyl benzilate
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Overview
Description
1-((Diethylamino)methyl)propyl benzilate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzilate moiety attached to a propyl chain, which is further linked to a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Diethylamino)methyl)propyl benzilate typically involves the esterification of benzilic acid with 1-((Diethylamino)methyl)propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((Diethylamino)methyl)propyl benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzilic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzilate derivatives.
Scientific Research Applications
1-((Diethylamino)methyl)propyl benzilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((Diethylamino)methyl)propyl benzilate involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can interact with the active sites of these targets, leading to changes in their activity. This interaction can result in various physiological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((Diethylamino)methyl)benzilate
- 1-((Diethylamino)methyl)ethyl benzilate
- 1-((Diethylamino)methyl)butyl benzilate
Uniqueness
1-((Diethylamino)methyl)propyl benzilate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl chain and the diethylamino group allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
15562-92-2 |
---|---|
Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(diethylamino)butan-2-yl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO3/c1-4-20(17-23(5-2)6-3)26-21(24)22(25,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,25H,4-6,17H2,1-3H3 |
InChI Key |
RASGLRQARDJDSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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